![molecular formula C15H10N4 B14119013 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole CAS No. 186956-99-0](/img/structure/B14119013.png)
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazolesThe structure of this compound consists of a pyridine ring fused to a pyrimido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction leads to the formation of the desired pyrimido[1,2-a]benzimidazole scaffold.
Another approach involves the use of enamino ketones as building blocks. These reagents undergo cyclization reactions to form the pyrimido[1,2-a]benzimidazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Pyrimido[1,2-a]indoles: These compounds have a similar core structure but with an indole ring instead of a benzimidazole ring.
Imidazo[1,2-a]pyridines: These compounds feature an imidazo ring fused to a pyridine ring and exhibit similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .
Propriétés
Numéro CAS |
186956-99-0 |
|---|---|
Formule moléculaire |
C15H10N4 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10N4/c1-2-7-14-13(6-1)18-15-17-12(8-10-19(14)15)11-5-3-4-9-16-11/h1-10H |
Clé InChI |
BAJLMFWZNSFDQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


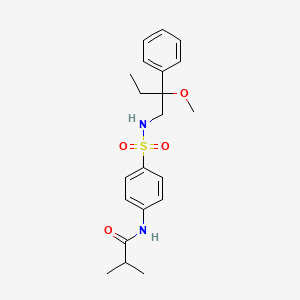
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)

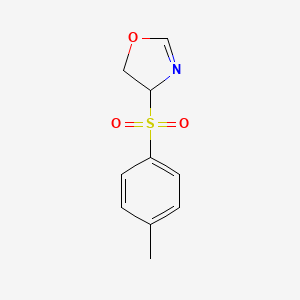

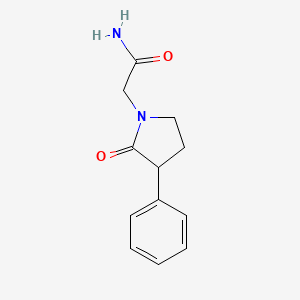
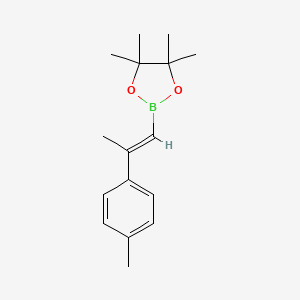


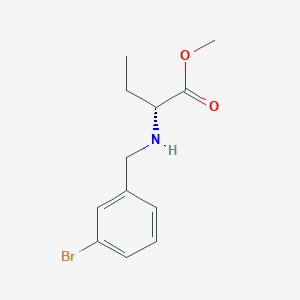

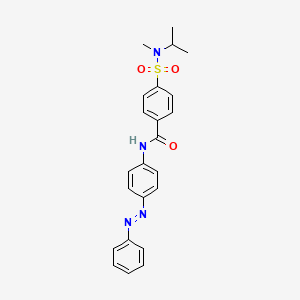
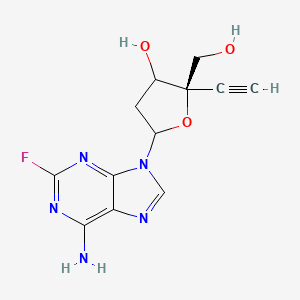
![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
